A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Chloro-5,7-dinitroquinoline
A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Chloro-5,7-dinitroquinoline
Foreword: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological and photophysical properties. Derivatives of quinoline are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The strategic introduction of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) substituents, can profoundly modulate the molecule's electronic profile, reactivity, and biological activity. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 8-Chloro-5,7-dinitroquinoline, a compound of interest for researchers in drug discovery and chemical synthesis.
Part 1: Synthesis Methodology: A Rational Approach
The synthesis of 8-Chloro-5,7-dinitroquinoline is most logically achieved through the electrophilic aromatic substitution of 8-chloroquinoline. The chosen pathway involves a direct dinitration reaction, leveraging the powerful nitronium ion (NO₂⁺) as the electrophile.
Mechanistic Rationale: Directing Effects in Action
The nitration of 8-chloroquinoline is governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system.
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The Quinoline Nucleus: In strongly acidic media, the quinoline nitrogen is protonated, rendering the pyridine ring strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene ring.
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The 8-Chloro Substituent: The chlorine atom at the C-8 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director through resonance. This directs incoming electrophiles to the C-5 and C-7 positions.
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Synergistic Activation: The combination of these effects synergistically channels the nitronium electrophiles to the C-5 and C-7 positions, leading to the desired dinitrated product. Controlling the reaction temperature is critical to prevent the formation of unwanted byproducts and ensure a high yield.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting material to the purified final compound.
Caption: Workflow for the synthesis and purification of 8-Chloro-5,7-dinitroquinoline.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and safety.
Materials and Reagents:
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8-Chloroquinoline (98% purity)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Crushed Ice / Deionized Water
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Ethanol (95% or absolute) for recrystallization
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Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)
Apparatus:
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Three-neck round-bottom flask (250 mL)
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Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
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Ice-salt bath
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Büchner funnel and filtration flask
Procedure:
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Preparation of the Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Stir gently and allow the mixture to cool. Causality: This exothermic reaction generates the highly reactive nitronium ion (NO₂⁺), the key electrophile for the reaction.
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Reaction Setup: Place 10.0 g of 8-chloroquinoline into the 250 mL three-neck round-bottom flask. Add a magnetic stir bar.
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Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask while stirring. The dissolution may be slightly exothermic. Allow the mixture to cool to room temperature.
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Cooling: Immerse the reaction flask in an ice-salt bath and cool the contents to between 0 °C and 5 °C. Maintain this temperature range throughout the addition step. Causality: Low temperatures are crucial to control the highly exothermic nitration reaction, minimizing the formation of oxidative side products and ensuring regioselectivity.
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Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 8-chloroquinoline solution over approximately 60-90 minutes. Monitor the internal temperature closely to ensure it does not rise above 10 °C.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.
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Work-up (Precipitation): In a large beaker (1 L), prepare a mixture of approximately 400 g of crushed ice and 100 mL of water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form. Causality: The product is insoluble in water, and this step effectively quenches the reaction and precipitates the crude product.
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Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
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Purification (Recrystallization): Transfer the crude product to a suitable flask and recrystallize from a minimal amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized 8-Chloro-5,7-dinitroquinoline. The following techniques provide orthogonal data for a complete structural elucidation.
Physical Properties
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Appearance: Expected to be a pale yellow to yellow crystalline solid.
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Melting Point: A sharp melting point is indicative of high purity. The melting point is expected to be significantly higher than the starting material. For comparison, 5,7-dichloro-8-hydroxyquinoline melts at 178-180 °C.[3]
Spectroscopic Analysis
The combination of IR, NMR, and Mass Spectrometry provides an unambiguous structural confirmation.
Table 1: Predicted Spectroscopic Data for 8-Chloro-5,7-dinitroquinoline
| Technique | Parameter | Expected Result / Observation |
| FT-IR | ν (cm⁻¹) | ~1530-1550 cm⁻¹ & ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching of Ar-NO₂ groups.[4] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching. ~800-750 cm⁻¹: C-Cl stretching. |
| ¹H NMR | δ (ppm) | ~9.1-9.3 ppm: Doublet of doublets (dd), 1H (H2 proton). ~7.8-8.0 ppm: Doublet of doublets (dd), 1H (H4 proton). ~8.8-9.0 ppm: Doublet of doublets (dd), 1H (H3 proton). ~8.5-8.7 ppm: Singlet (s), 1H (H6 proton). Note: Shifts are predicted for CDCl₃ or DMSO-d₆ and are estimates. |
| ¹³C NMR | δ (ppm) | 9 distinct signals corresponding to the 9 carbon atoms in the quinoline ring. Carbons bearing nitro groups (C5, C7) and the chloro group (C8) will be significantly shifted. |
| Mass Spec. (EI/ESI) | m/z | Molecular Ion (M⁺): A cluster of peaks around m/z 253 and 255. Isotopic Pattern: An approximate 3:1 ratio for the M⁺ and M+2 peaks, characteristic of a molecule containing one chlorine atom.[5] |
| HRMS | m/z | Calculated for [M+H]⁺ (C₉H₅ClN₄O₄): 254.9948. Found: Should be within ± 5 ppm of the calculated value. |
Detailed Characterization Protocols
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High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity.[5]
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Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.
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Detection: UV detection at a wavelength such as 254 nm.
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Expected Result: A single major peak with >98% purity (by area under the curve) after successful recrystallization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Analysis: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) for full assignment. The predicted ¹H NMR spectrum will show four distinct signals in the aromatic region, with coupling constants helping to confirm their positions.
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Mass Spectrometry (MS):
Part 3: Safety and Handling
CRITICAL SAFETY NOTICE: This synthesis involves highly corrosive and oxidizing strong acids. Nitrated aromatic compounds are potentially explosive and should be handled with extreme care.
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.
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Fume Hood: All steps of this synthesis, particularly those involving concentrated acids and the nitration reaction, must be performed in a certified chemical fume hood.
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Handling Acids: Always add acid to water or other reagents slowly and with cooling. Never the other way around.
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Product Handling: The final product, an energetic material, should not be subjected to shock or excessive heat.
Conclusion
This guide has detailed a robust and scientifically-grounded procedure for the synthesis and characterization of 8-Chloro-5,7-dinitroquinoline. By understanding the underlying chemical principles and adhering to the specified protocols, researchers can reliably produce and validate this valuable chemical intermediate. The rigorous characterization workflow ensures the generation of high-quality, reproducible data, which is paramount for its application in drug discovery, materials science, and further synthetic endeavors.
References
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